N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea
Overview
Description
N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea is a useful research compound. Its molecular formula is C20H22N4S and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.15651789 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Thiourea derivatives are synthesized through various chemical reactions, with a focus on obtaining compounds with specific properties for further application in research and development. Studies have described the synthesis of thiourea derivatives using different starting materials and methodologies, emphasizing the importance of these compounds in medicinal chemistry and material science. For example, thiourea derivatives are synthesized from 2,6-dibenzylidene-3-methylcyclohexanone, showing potential antimicrobial activities, highlighting their relevance in drug discovery and development (Hawas et al., 2012).
Antimicrobial and Antitumor Activities
Several thiourea derivatives have been evaluated for their antimicrobial and antitumor activities. Novel pyrazole thiourea chimeric derivatives have shown significant apoptotic effects in human cancer cells, indicating their potential as anti-cancer drugs (Nițulescu et al., 2015). This aligns with other studies focusing on the antitubercular activity of diheterocyclic thioureas, further illustrating the broad spectrum of biological activities exhibited by these compounds (Glasser & Doughty, 1964).
Applications in Material Science
Thiourea derivatives have also found applications in material science, such as the development of novel fluorescence probes for thiourea detection. These applications demonstrate the versatility of thiourea derivatives in various research fields, including environmental monitoring and sensor technology (Wang et al., 2016).
Catalysis and Chemical Transformations
Thiourea derivatives act as efficient catalysts in various chemical reactions, indicating their utility in synthetic organic chemistry. For instance, thiourea is used as a catalyst for the Knoevenagel condensation of pyrazole derivatives, showcasing its role in facilitating chemical transformations (Li et al., 2011).
Properties
IUPAC Name |
1-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-3-(2-phenylethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4S/c1-16-7-5-6-10-18(16)15-24-14-12-19(23-24)22-20(25)21-13-11-17-8-3-2-4-9-17/h2-10,12,14H,11,13,15H2,1H3,(H2,21,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWXQEQLNUKOTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=S)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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